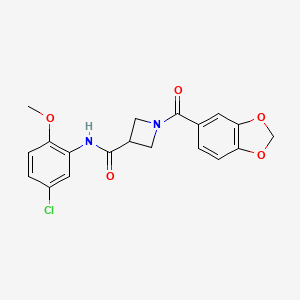

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide

Description

This compound features a benzodioxole moiety linked via a carbonyl group to an azetidine ring (a four-membered nitrogen-containing heterocycle), which is further connected to a 5-chloro-2-methoxyphenyl carboxamide group. Key structural attributes include:

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5/c1-25-15-5-3-13(20)7-14(15)21-18(23)12-8-22(9-12)19(24)11-2-4-16-17(6-11)27-10-26-16/h2-7,12H,8-10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKZGFIUIVNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide , referred to as compound A , is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

Compound A features a unique structure that combines a benzodioxole moiety with an azetidine ring and a chloro-substituted methoxyphenyl group. The molecular formula is , with a molecular weight of approximately 348.77 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from benzodioxole structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells.

Table 1: Cytotoxic Effects of Compound A on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 | 15.8 | 25.0 |

| C6 | 10.4 | 32.4 |

| NIH/3T3 | >100 | - |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a comparative study, compound A demonstrated enhanced apoptosis induction in C6 cells compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

Additionally, compound A has been evaluated for its inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and are often targeted in neurodegenerative diseases.

Table 2: Inhibition of Cholinesterases by Compound A

| Enzyme | IC50 (µM) | Comparison to Galantamine (IC50 = 1.83 µM) |

|---|---|---|

| AChE | 108.0 | Moderate |

| BuChE | 205.0 | Weak |

The results indicated that compound A exhibited moderate inhibition of AChE but was less effective against BuChE, suggesting selective activity that could be beneficial for therapeutic applications .

The mechanism by which compound A exerts its biological effects may involve the modulation of key cellular pathways associated with apoptosis and cell cycle regulation. Studies suggest that the benzodioxole moiety may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Molecular docking studies have indicated that compound A can bind effectively to active sites of target proteins involved in cancer progression and cholinergic signaling pathways. This binding likely alters enzyme activity and cellular responses leading to apoptosis in cancer cells .

Case Studies

In a notable case study involving the synthesis and evaluation of benzodioxole derivatives, researchers synthesized several analogs of compound A and assessed their cytotoxicity across different cancer cell lines. The study concluded that modifications on the phenyl ring significantly influenced anticancer activity, emphasizing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

*Estimated based on structural similarity.

Key Observations:

- Substituent Positioning : The 5-chloro-2-methoxy group on the phenyl ring (target) vs. 3-chloro () alters electronic effects and steric interactions, which may influence receptor selectivity .

- Functional Groups : The hydrazinecarboxamide in introduces an imine group, enabling metal coordination or redox activity, unlike the target’s stable amide bonds .

Hypothetical Pharmacological Profiles

- Target Selectivity : The azetidine’s rigidity may improve selectivity for enzymes or receptors requiring precise spatial interactions, compared to more flexible piperidine derivatives .

- Metabolic Stability: The benzodioxole group, common across all compounds, likely reduces oxidative metabolism, extending half-life relative to non-benzodioxole analogs .

- Solubility : The 2-methoxy group in the target compound may enhance water solubility compared to ’s butan-2-yl substituent, which increases hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.